REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[O-:13][C:14]#[N:15].[Na+]>C(O)(=O)C>[CH:1]([N:4]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)[C:14]([NH2:15])=[O:13])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
4.47 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC1=CC=C(C=C1)OC
|
Name
|
sodium cyanate
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 15° C.
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
WASH
|
Details
|
washed with aqueous sodium hydroxide solution (1M)
|
Type
|
CUSTOM
|
Details
|
The organic phase is evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by recrystallization from dichloromethane/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(C(=O)N)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |